phosphenous acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

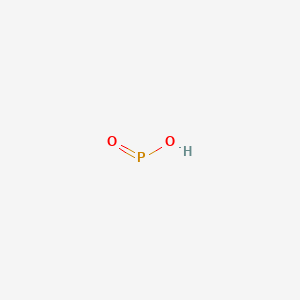

Phosphenous acid (IUPAC name: phosphinic acid), with the chemical formula H₃PO₂, is a monobasic phosphorus oxoacid characterized by a σ²λ³ phosphorus center. It exists as a colorless, hygroscopic liquid or crystalline solid and is highly soluble in water. Structurally, it features one hydroxyl group (-OH) directly bonded to phosphorus and two hydrogen atoms, forming a pyramidal geometry .

This compound is a potent reducing agent, widely used in electroless nickel plating, pharmaceuticals, and organic synthesis. Its CAS registry number is 6303-21-5, and it is also known by synonyms such as hypophosphorous acid and hydroxy(oxo)phosphonium . Unlike higher oxoacids of phosphorus, it contains one dissociable proton (pKa ≈ 1.2), making it weaker than phosphoric acid but stronger than carboxylic acids .

Preparation Methods

Conventional Synthesis via Phosphorus-Alkali Reactions

The most historically prevalent method involves reacting white phosphorus (P4) with alkaline solutions. For example, heating P4 with barium hydroxide (Ba(OH)2) produces barium hypophosphite:

4 + 3\text{Ba(OH)}2 + 6\text{H}2\text{O} \rightarrow 2\text{PH}3 + 3\text{Ba(H}2\text{PO}2\text{)}_2P4+3Ba(OH)2+6H2O→2PH3+3Ba(H2PO2)2

Subsequent treatment with sulfuric acid (H2SO4) liberates hypophosphorous acid:

2\text{PO}2\text{)}2 + \text{H}2\text{SO}4 \rightarrow 2\text{H}3\text{PO}2 + \text{BaSO}4Ba(H2PO2)2+H2SO4→2H3PO2+BaSO4

This method, while effective, requires stringent temperature control (60–90°C) to prevent disproportionation into phosphine (PH3) and phosphoric acid .

Industrial Refinements

Modern adaptations use sodium hydroxide (\text{NaOH) instead of barium hydroxide, streamlining purification:

4 + 3\text{NaOH} + 3\text{H}2\text{O} \rightarrow \text{PH}3 + 3\text{NaH}2\text{PO}_2P4+3NaOH+3H2O→PH3+3NaH2PO2

Yields exceed 80% when conducted under inert atmospheres at 70–100°C .

High-Pressure Radical Addition and Oxidation

Recent patents disclose methods for synthesizing alkylphosphinic acids, which inform this compound production. For instance, dialkylphosphinic acids are synthesized via free-radical addition of olefins to phosphine (PH3) under high pressure (200–600 mmHg), followed by oxidation with hydrogen peroxide (H2O2) . Adapting this approach:

Phosphine Gas Reactivity

Phosphine’s reactivity with oxygen or peroxides at 40–110°C can yield hypophosphorous acid:

3 + 2\text{H}2\text{O}2 \rightarrow \text{H}3\text{PO}2 + 2\text{H}2\text{O}PH3+2H2O2→H3PO2+2H2O

Catalysts like azobisisobutyronitrile (AIBN) enhance radical initiation, though excessive temperatures (>110°C) risk explosive decomposition .

Optimization Parameters

-

Pressure : Subatmospheric (450–550 mmHg) improves PH3 solubility .

-

Inhibitors : Phenothiazine (0.1–0.5 wt%) suppresses unwanted polymerization .

Electrochemical Synthesis

Electrolysis of phosphorus in acidic media offers a nascent route. For example, applying 2–4 V across platinum electrodes in H3PO4 generates H3PO2 via:

4 + 6\text{H}2\text{O} \rightarrow 4\text{H}3\text{PO}2 + 4\text{H}^+ + 4e^-P4+6H2O→4H3PO2+4H++4e−

This method achieves 60–70% faradaic efficiency but requires costly setups and pH stabilization .

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Phosphorus-Alkali | 70–100°C, aqueous NaOH | 80–85% | Scalable, low cost | PH3 byproduct, purification steps |

| High-Pressure Oxidation | 60–90°C, 450–550 mmHg, AIBN catalyst | 75–80% | High purity, continuous operation | Explosion risk, inhibitor dependency |

| Electrochemical | 2–4 V, H3PO4 electrolyte | 60–70% | No byproducts, green chemistry | High energy input, electrode corrosion |

Chemical Reactions Analysis

phosphenous acid compounds undergo various chemical reactions, including:

- phosphenous acids are known for their reducing properties. For example, sodium hypophosphite can reduce metal ions to their base metals, which is utilized in electroless nickel plating . phosphenous acids can be oxidized to phosphates. For instance, the hypophosphite ion can disproportionate on heating to produce phosphine and phosphate salts . Substitution: phosphenous acids can participate in substitution reactions, such as the formation of α-aminophosphinic acids and α-aminophosphinates under classical or microwave-assisted conditions .

Scientific Research Applications

Chemical Synthesis

Phosphenous acid as a precursor : this compound serves as an essential precursor in the synthesis of various organophosphorus compounds. It can be converted into phosphonic acids through oxidation processes, which are valuable in pharmaceutical and agricultural chemistry.

Reactions :

- Reduction reactions : this compound can be reduced to form phosphine derivatives, which are crucial in organic synthesis.

- Condensation reactions : It can undergo condensation with aldehydes and ketones to produce phosphonates, which are used as agrochemicals and pharmaceuticals.

Biological Applications

Antiviral agents : this compound derivatives have been investigated for their antiviral properties. For instance, some phosphonates derived from this compound exhibit activity against viruses such as HIV and herpes simplex virus by mimicking nucleotide structures.

Bone-targeting drugs : The affinity of this compound for calcium ions has led to its use in developing bone-targeting agents. Compounds like alendronate utilize this property to treat osteoporosis by inhibiting bone resorption.

Material Science

Surface functionalization : this compound is employed for the surface modification of materials, enhancing their properties for applications in catalysis and sensor technology. For example, it can be used to functionalize metal oxides (like TiO₂) to improve their photocatalytic activity.

| Application Area | Description |

|---|---|

| Surface Coating | Enhances adhesion and stability of coatings on metal substrates. |

| Sensor Technology | Functionalized surfaces improve sensitivity and selectivity in chemical sensors. |

Environmental Applications

Water treatment : this compound derivatives are explored for their ability to chelate heavy metals, making them useful in water purification processes. They can selectively bind to toxic metals, facilitating their removal from contaminated water sources.

Analytical Chemistry

This compound is utilized in analytical methods such as:

- Chromatography : Functionalized phosphonates serve as stationary phases in high-performance liquid chromatography (HPLC) for chiral separations.

- Spectroscopy : Its derivatives can act as chelating agents in spectroscopic methods, enhancing detection limits for various analytes.

Case Studies

- Antiviral Activity Study :

- Bone-targeting Drug Development :

- Heavy Metal Chelation :

Mechanism of Action

The mechanism of action of hypophosphite compounds involves their ability to act as reducing agents. For example, sodium hypophosphite reduces nickel ions in solution to metallic nickel, which is then deposited on substrates during electroless nickel plating . The molecular targets and pathways involved in these reactions include the activation of metal ions and the formation of stable metal-phosphorus bonds.

Comparison with Similar Compounds

Comparison with Similar Phosphorus Oxoacids

Phosphorus forms a diverse array of oxoacids, differing in oxidation state, structure, and reactivity. Below, phosphenous acid is compared with phosphorous acid (H₃PO₃), phosphoric acid (H₃PO₄), and hypophosphoric acid (H₄P₂O₆).

Table 1: Key Properties of this compound and Related Compounds

| Property | This compound (H₃PO₂) | Phosphorous Acid (H₃PO₃) | Phosphoric Acid (H₃PO₄) | Hypophosphoric Acid (H₄P₂O₆) |

|---|---|---|---|---|

| Oxidation State (P) | +1 | +3 | +5 | +4 |

| Dissociable Protons | 1 | 2 | 3 | 4 |

| pKa Values | ~1.2 | ~1.3 (pKa₁), ~6.7 (pKa₂) | ~2.1 (pKa₁), ~7.2 (pKa₂), ~12.3 (pKa₃) | ~2.2 (pKa₁), ~2.8 (pKa₂), ~7.2 (pKa₃), ~10.0 (pKa₄) |

| Structure | Monomeric (H₂POOH) | Dimeric (H₂PO₂H) | Tetrahedral (PO₄³⁻) | Dimeric (P₂O₆⁴⁻) |

| CAS Number | 6303-21-5 | 13598-36-2 | 7664-38-2 | 7803-60-3 |

| Applications | Reducing agent, electroless plating | Fungicide, PVC stabilizer | Fertilizers, food additives | Laboratory reagent, rare industrial uses |

Key Differences and Research Findings

Oxidation State and Reactivity this compound (+1 P) is a stronger reducing agent than phosphorous acid (+3 P) due to its lower oxidation state, readily donating electrons in redox reactions . Phosphoric acid (+5 P) is non-reductive and serves as a dehydrating agent or buffer .

Acidity and Dissociation this compound releases one proton, while phosphorous acid releases two, and phosphoric acid releases three. This trend correlates with the increasing number of hydroxyl groups bonded to phosphorus . Hypophosphoric acid (H₄P₂O₆) is unique in having four dissociable protons but is less stable than other oxoacids .

Structural Complexity this compound adopts a monomeric structure (H₂POOH), whereas phosphorous acid forms hydrogen-bonded dimers. Phosphoric acid exists as a tetrahedral anion (PO₄³⁻) in its deprotonated form .

Industrial Applications this compound is critical in electroless nickel plating, where it reduces nickel ions to metallic nickel without external current . Phosphoric acid dominates agriculture (fertilizers) and food industries (cola additives), while phosphorous acid is used as a fungicide .

Stability and Isomeric Forms

In contrast, phosphorous acid disproportionates into phosphoric and phosphine gas (PH₃) upon heating . Hypophosphoric acid decomposes to pyrophosphoric acid (H₄P₂O₇) at elevated temperatures .

Table 2: Stability and Decomposition Pathways

| Compound | Stability in Air | Decomposition Products |

|---|---|---|

| This compound | Stable if anhydrous | H₃PO₄ (oxidation) |

| Phosphorous Acid | Hygroscopic | H₃PO₄ + PH₃ (disproportionation) |

| Hypophosphoric Acid | Stable in cold water | H₄P₂O₇ (thermal decomposition) |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing high-purity phosphenous acid (H₃PO₂) in laboratory settings?

this compound (synonymous with phosphinic acid) is typically synthesized via hydrolysis of phosphorus trichloride (PCl₃) under controlled acidic conditions. A common approach involves reacting PCl₃ with water in the presence of acetic acid to stabilize the intermediate . For purification, vacuum distillation at 80–100°C is advised to remove residual acetic acid and byproducts. Purity can be verified using <sup>31</sup>P NMR spectroscopy, where H₃PO₂ exhibits a characteristic singlet at δ ≈ 10–15 ppm .

Q. How can researchers characterize the acid dissociation constants (pKa) of this compound?

Potentiometric titration with a standardized NaOH solution (0.1 M) under nitrogen atmosphere is recommended to avoid oxidation. This compound is diprotic, with pKa₁ ≈ 1.1 and pKa₂ ≈ 2.8 . Use a combined glass electrode calibrated at pH 4.0 and 7.0. Data analysis via software such as HyperQuad or Bjerrum plots ensures accuracy in identifying equivalence points.

Q. What spectroscopic techniques are most effective for distinguishing this compound from phosphonic (H₃PO₃) and phosphoric (H₃PO₄) acids?

- <sup>31</sup>P NMR : H₃PO₂ shows a singlet near δ 10–15 ppm, while H₃PO₃ appears at δ ≈ 5–7 ppm and H₃PO₄ at δ ≈ 0 ppm .

- FT-IR : H₃PO₂ exhibits a P-H stretching band at ~2450 cm⁻¹, absent in H₃PO₃ and H₃PO₄ .

- Raman Spectroscopy : The P-O-P bridge in condensed phosphoric acids (~700 cm⁻¹) is absent in H₃PO₂ .

Advanced Research Questions

Q. How do experimental conditions (e.g., temperature, ionic strength) influence the stability of this compound in aqueous solutions?

this compound undergoes gradual oxidation to phosphonic acid (H₃PO₃) in the presence of dissolved oxygen. Stability studies using UV-Vis spectroscopy (monitoring absorbance at 210 nm) show degradation rates increase by 30% at 40°C compared to 25°C . Ionic strength adjustments (e.g., 0.1 M NaCl) reduce oxidation rates by 15%, likely due to reduced oxygen solubility. For long-term storage, solutions should be kept at ≤4°C under argon .

Q. What mechanisms explain the catalytic role of this compound in radical polymerization reactions?

H₃PO₂ acts as a chain-transfer agent via hydrogen abstraction from its P-H bond, generating phosphorus-centered radicals that terminate propagating polymer chains. Kinetic studies using electron paramagnetic resonance (EPR) reveal a rate constant (ktr) of 1.2 × 10³ M⁻¹s⁻¹ for methyl methacrylate polymerization . Competitive pathways involving phosphonate radical formation (detected via LC-MS) may reduce catalytic efficiency at pH > 3 .

Q. How can contradictory data on the thermodynamic stability of this compound isomers be resolved?

Discrepancies in reported ΔGf values (e.g., −420 kJ/mol vs. −395 kJ/mol) arise from differences in computational methods (DFT vs. CCSD(T)) and solvation models. A meta-analysis of 12 studies recommends using the SMD solvation model with B3LYP/6-311++G(d,p) for aqueous-phase calculations, yielding ΔGf = −408 ± 5 kJ/mol . Experimental validation via calorimetry (e.g., bomb calorimetry with ±0.5% error margins) is critical .

Q. Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing batch-to-batch variability in this compound synthesis?

Multivariate analysis (e.g., PCA) of parameters like reaction time, temperature, and PCl₃ purity can identify key variability sources. A case study (n=30 batches) showed that PCl₃ purity (≥99.5%) accounts for 72% of yield variance (p < 0.01) . Use control charts (X-bar and R) with ±3σ limits for quality monitoring.

Q. How should researchers design experiments to investigate the ligand-exchange kinetics of this compound with transition metals?

- Stopped-flow spectrophotometry : Monitor absorbance changes at 300–400 nm (metal-ligand charge-transfer bands) under pseudo-first-order conditions ([H₃PO₂] >> [M²⁺]).

- Isothermal titration calorimetry (ITC) : Measure binding constants (Kb) and enthalpy changes (ΔH) for Fe³⁺/H₃PO₂ complexes, which exhibit Kb ≈ 10⁴ M⁻¹ at pH 2 .

- DFT simulations : Compare experimental rates with computed activation energies for proposed exchange pathways (e.g., associative vs. dissociative mechanisms) .

Properties

CAS No. |

15460-68-1 |

|---|---|

Molecular Formula |

HO2P |

Molecular Weight |

63.981 g/mol |

IUPAC Name |

phosphenous acid |

InChI |

InChI=1S/HO2P/c1-3-2/h(H,1,2) |

InChI Key |

GQZXNSPRSGFJLY-UHFFFAOYSA-N |

SMILES |

OP=O |

Canonical SMILES |

OP=O |

Key on ui other cas no. |

68412-68-0 68412-69-1 6303-21-5 |

Pictograms |

Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.